molecular formula C10H16N2O3 B6235613 tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate CAS No. 2092232-59-0

tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Cat. No. B6235613
CAS RN: 2092232-59-0
M. Wt: 212.2
InChI Key:
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Description

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (TBCM) is an organic compound that is used in a variety of scientific applications. It is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, as a catalyst, and as a reagent. TBCM has a wide range of applications, from drug development to biochemistry and chemical engineering. In

Scientific Research Applications

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a synthetic intermediate in drug development. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate has been used in the study of enzyme kinetics and the optimization of enzyme catalysts. It has also been used in the study of protein structure and function, as well as in the study of nucleic acid structure and function.

Mechanism of Action

The mechanism of action of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is not yet fully understood. However, it is believed that tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate acts as a proton donor, allowing for the transfer of protons between molecules. This proton transfer is believed to be responsible for the catalytic activity of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate, as it facilitates the formation of new chemical bonds. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is believed to be involved in the formation of hydrogen bonds, which are important for the stability of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate are not yet fully understood. However, it is believed that tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate may have a role in the regulation of gene expression. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate has been found to be involved in the regulation of protein synthesis and activity. It is also believed that tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate may affect the metabolism of certain compounds, such as lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, from drug development to biochemistry and chemical engineering. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is relatively easy to synthesize and is relatively stable in a variety of conditions. However, there are some limitations to using tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate in lab experiments. For example, it is not always easy to control the amount of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate used in a reaction, and it can be difficult to predict the outcome of a reaction involving tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate can be toxic in high concentrations, and it can be difficult to remove from the reaction mixture.

Future Directions

There are a number of potential future directions for the use of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate. One potential direction is the development of new catalysts for organic synthesis. Additionally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate could be used to develop new drugs and drug delivery systems. It could also be used to study enzyme kinetics and optimize enzyme catalysts. Finally, tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate could be used in the study of protein and nucleic acid structure and function.

Synthesis Methods

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate can be synthesized via a variety of methods. The most common method is a condensation reaction between cyanoacetic acid and 1-azetidinecarboxaldehyde. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide. The reaction produces tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate and water as the byproducts. Other methods for synthesizing tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate include the reaction of cyanoacetic acid with 3-methyl-1-azetidinecarboxaldehyde in the presence of an acid catalyst, and the reaction of cyanoacetic acid with 1-azetidinecarboxaldehyde in the presence of an alkali catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with cyanogen bromide followed by hydrolysis of the resulting nitrile to yield the desired product.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "cyanogen bromide", "water", "sodium hydroxide" ], "Reaction": [ "Add cyanogen bromide to a solution of tert-butyl 3-aminomethylazetidine-1-carboxylate in acetonitrile.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over magnesium sulfate.", "Concentrate the solution and purify the product by column chromatography.", "Dissolve the purified product in a solution of sodium hydroxide in water.", "Heat the solution at reflux for several hours to hydrolyze the nitrile to the desired product.", "Cool the solution and extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over magnesium sulfate.", "Concentrate the solution and purify the product by column chromatography." ] }

CAS RN

2092232-59-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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